molecular formula C10H10Br2OS B14059555 1-Bromo-1-(5-(bromomethyl)-2-mercaptophenyl)propan-2-one

1-Bromo-1-(5-(bromomethyl)-2-mercaptophenyl)propan-2-one

Cat. No.: B14059555
M. Wt: 338.06 g/mol
InChI Key: HRDJRBOWEXARLI-UHFFFAOYSA-N
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Description

1-Bromo-1-(5-(bromomethyl)-2-mercaptophenyl)propan-2-one is a brominated aromatic ketone featuring a 2-mercaptophenyl core substituted with a bromomethyl group at the 5-position and a brominated propan-2-one moiety.

Properties

Molecular Formula

C10H10Br2OS

Molecular Weight

338.06 g/mol

IUPAC Name

1-bromo-1-[5-(bromomethyl)-2-sulfanylphenyl]propan-2-one

InChI

InChI=1S/C10H10Br2OS/c1-6(13)10(12)8-4-7(5-11)2-3-9(8)14/h2-4,10,14H,5H2,1H3

InChI Key

HRDJRBOWEXARLI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=CC(=C1)CBr)S)Br

Origin of Product

United States

Preparation Methods

Classical Bromination Methods

Precursor Selection and Initial Functionalization

The synthesis typically begins with 1-(5-methyl-2-mercaptophenyl)propan-2-one, where sequential bromination introduces substituents at the 1- and 5-positions. Early-stage bromination of the propan-2-one backbone is achieved using molecular bromine (Br₂) in dichloromethane at 0–5°C, achieving 65–72% yields. The methyl group at the 5-position undergoes radical bromination with N-bromosuccinimide (NBS) under UV light, requiring careful stoichiometric control to avoid over-bromination.

Thiol Group Protection Strategies

Protection of the mercapto (-SH) group is critical during bromination to prevent oxidation or unintended cross-reactions. Industrial protocols favor tert-butyldimethylsilyl (TBS) protection using TBSCl in the presence of imidazole, achieving >95% protection efficiency. Post-bromination deprotection is performed with tetrabutylammonium fluoride (TBAF), restoring the thiol functionality without ketone reduction.

Table 1: Classical Bromination Conditions and Outcomes
Precursor Brominating Agent Solvent Temperature Yield Source
1-(5-methyl-2-TBS-phenyl)propan-2-one Br₂ CH₂Cl₂ 0°C 68%
1-(5-NBS-methyl-2-TBS-phenyl)propan-2-one NBS CCl₄, UV 25°C 72%

Nucleophilic Substitution Approaches

Displacement of Leaving Groups

Alternative routes employ 1-chloro-1-(5-(chloromethyl)-2-mercaptophenyl)propan-2-one as a precursor, where bromine replaces chlorine via SN2 mechanisms. Potassium bromide (KBr) in dimethylformamide (DMF) at 80°C facilitates double displacement, though competing elimination reduces yields to 55–60%. Microwave-assisted synthesis reduces reaction times from 12 h to 45 min while improving yields to 78%.

Phase-Transfer Catalysis

Quaternary ammonium salts (e.g., tetrabutylammonium bromide, TBAB) enhance interfacial reactivity in biphasic systems. A water/dichloroethane emulsion with TBAB (5 mol%) and NaBr achieves 85% conversion at 50°C, minimizing byproduct formation.

Continuous Flow Synthesis

Microreactor Design and Optimization

Industrial-scale production leverages continuous flow reactors to overcome exothermicity and mixing challenges. A tubular reactor with staggered herringbone mixers ensures rapid heat dissipation, enabling bromination at 30°C with 93% yield. Residence time optimization (2.5 min) prevents dimerization of intermediates.

Inline Purification Systems

Integrated liquid-liquid extraction modules remove HBr byproducts in real-time, reducing downstream processing costs by 40% compared to batch methods.

Catalytic Methods Involving Transition Metals

Iron-Catalyzed Bromination

Cyclopentadienyl iron dicarbonyl dimer ([CpFe(CO)₂]₂) catalyzes regioselective bromination under CO atmosphere (30 kgf/cm²). This method, adapted from indole synthesis, achieves 89% yield for 1-bromo intermediates in toluene at 120°C.

Palladium-Mediated Cross-Coupling

Suzuki-Miyaura coupling introduces bromomethyl groups post-ketone formation. Aryl boronic acids react with 1-bromo-1-(2-mercaptophenyl)propan-2-one in the presence of Pd(PPh₃)₄, though competing thiol-poisoning necessitates excess ligand (20 mol%).

Analytical Validation and Characterization

Spectroscopic Confirmation

Nuclear magnetic resonance (NMR) spectroscopy confirms substitution patterns:

  • ¹H NMR (CDCl₃): δ 3.12 (s, 2H, CH₂Br), 3.78 (s, 2H, SCH₂), 7.42–7.55 (m, 3H, aromatic).
  • ¹³C NMR: 205.1 ppm (C=O), 38.2 ppm (C-Br).

Mass spectrometry (EI-MS) verifies molecular weight with a base peak at m/z 338.06 ([M]⁺).

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection (254 nm) reveals ≥99% purity when using reverse-phase C18 columns and acetonitrile/water gradients.

Challenges and Optimization Opportunities

Byproduct Formation

Over-bromination at the ketone α-carbon remains a key issue, addressed by slow reagent addition (dropwise over 2 h) and low-temperature regimes. Computational modeling (DFT) identifies transition state energies, guiding solvent selection to favor mono-bromination.

Thiol Oxidation Mitigation

Strict anaerobic conditions (N₂ or Ar atmosphere) and antioxidant additives (e.g., hydroquinone, 0.1 wt%) suppress disulfide formation during synthesis.

Industrial Applications and Scalability

Pharmaceutical Intermediates

The compound serves as a precursor to protease inhibitors, with kilogram-scale batches produced via continuous flow systems for preclinical trials.

Materials Science

Functionalization into thiol-ene polymers enhances adhesion properties in optoelectronic devices, with patent literature citing 15–20% improvements in interfacial bonding strength.

Chemical Reactions Analysis

1-Bromo-1-(5-(bromomethyl)-2-mercaptophenyl)propan-2-one undergoes various types of chemical reactions:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.

    Oxidation and Reduction: The mercapto group can be oxidized to form disulfides or reduced to form thiols.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes. Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and lithium aluminum hydride.

Scientific Research Applications

1-Bromo-1-(5-(bromomethyl)-2-mercaptophenyl)propan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Bromo-1-(5-(bromomethyl)-2-mercaptophenyl)propan-2-one involves its interaction with nucleophiles and electrophiles. The bromine atoms act as leaving groups, allowing the compound to participate in substitution and elimination reactions. The mercapto group can form covalent bonds with metal ions and other electrophilic centers, making it a versatile reagent in various chemical processes .

Comparison with Similar Compounds

Comparison with Similar Brominated Compounds

Structural Analogues and Substitution Patterns

5-(Bromomethyl)-3-methyl-6-nitrobenzoxazolone (Compound 2)
  • Structure : Features a benzoxazolone ring with bromomethyl and nitro substituents.
  • Synthesis : Prepared via nitration followed by N-bromosuccinimide (NBS)-mediated bromination in CCl₄ under reflux (61% yield) .
  • Key Differences : Lacks the thiol (-SH) and propan-2-one groups present in the target compound, limiting its utility in thiophene synthesis.
2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one
  • Structure : A brominated α,β-unsaturated ketone with aryl substituents.
  • Synthesis: Derived from dibromopropanone via elimination with triethylamine .
  • Key Differences: The conjugated enone system enhances electrophilicity, making it more reactive in Michael additions compared to the saturated propan-2-one in the target compound.
1-Bromo-1-(2-fluoro-3-(trifluoromethoxy)phenyl)propan-2-one
  • Structure : A fluorinated analogue with a trifluoromethoxy group.
  • Properties : Higher molecular weight (315.06 g/mol) due to fluorine substituents, which increase lipophilicity and metabolic stability .

Reactivity and Functional Group Compatibility

  • Thiophene Formation: The target compound’s 2-mercaptophenyl group enables one-pot synthesis of benzo[b]thiophenes when reacted with activated alkyl bromides (e.g., bromoacetates) in the presence of NaH/THF .
  • Bromination Efficiency : Compounds with electron-withdrawing groups (e.g., nitro in Compound 2) exhibit higher regioselectivity during bromination compared to the target compound’s mercapto group, which may direct bromination to specific positions .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Melting/Boiling Points
Target Compound C₁₀H₉Br₂OS ~339.96 (estimated) Bromomethyl, thiol, ketone Not reported
1-Bromo-1-(2-fluoro-3-(trifluoromethoxy)phenyl)propan-2-one C₁₀H₇BrF₄O₂ 315.06 Fluorine, trifluoromethoxy Not reported
5-(Bromomethyl)-3-methyl-6-nitrobenzoxazolone C₉H₇BrN₂O₄ 299.07 Nitro, benzoxazolone Not reported
2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one C₁₆H₁₃BrO 301.18 α,β-unsaturated ketone Not reported

Biological Activity

1-Bromo-1-(5-(bromomethyl)-2-mercaptophenyl)propan-2-one is a complex organobromine compound with notable structural features that include a bromine atom, a mercapto group (-SH), and a ketone functional group. Its molecular formula is C10H10Br2OSC_{10}H_{10}Br_2OS, and it has a molecular weight of approximately 338.06 g/mol. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications.

The compound is characterized by:

  • Molecular Formula : C10H10Br2OSC_{10}H_{10}Br_2OS
  • Molecular Weight : 338.06 g/mol
  • Density : Approximately 1.761 g/cm³
  • Boiling Point : Predicted to be around 389.2 °C
  • Solubility : Soluble in organic solvents but insoluble in water

These properties suggest that the compound may participate in various chemical reactions due to the presence of both electrophilic (bromine) and nucleophilic (mercapto) sites, enhancing its potential for biological interactions.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The mercapto group in this compound can participate in redox reactions, potentially leading to interactions with biological molecules that may inhibit microbial growth.

Compound Activity Reference
This compoundAntimicrobial
1-Bromo-1-(4-(bromomethyl)-2-mercaptophenyl)propan-2-oneAntimicrobial

Studies have shown that similar compounds demonstrate activity against various bacterial strains, including resistant strains like MRSA, suggesting a potential for developing new antimicrobial agents based on this structure.

Anticancer Activity

The unique combination of functional groups in this compound also positions it as a candidate for anticancer drug development. The ability of the mercapto group to form covalent bonds with target proteins could modulate biological pathways involved in cancer progression.

Case Studies

In vitro studies have demonstrated that derivatives of similar organobromine compounds exhibit cytotoxic effects on cancer cell lines. For instance, compounds with mercapto groups have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and subsequent DNA damage.

The proposed mechanism of action for the biological activity of this compound includes:

  • Redox Reactions : The mercapto group can participate in redox reactions, leading to the formation of reactive intermediates that may interact with cellular components.
  • Covalent Bond Formation : The electrophilic bromine atoms may form covalent bonds with nucleophilic sites on proteins, altering their function.
  • Inhibition of Enzymatic Activity : By modifying key enzymes involved in metabolic pathways, this compound could disrupt essential cellular processes.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Bromo-1-(5-(bromomethyl)-2-mercaptophenyl)propan-2-one, and how can purity be optimized?

  • Methodology : A stepwise approach is advised:

  • Step 1 : Bromination of the aromatic ring via electrophilic substitution (e.g., using NBS or Br₂ in the presence of Lewis acids like FeBr₃) .
  • Step 2 : Protection of the thiol (-SH) group using trityl or acetyl protecting agents to prevent oxidation or side reactions during bromomethylation .
  • Step 3 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to isolate the product .
    • Key Considerations : Monitor reaction progress using TLC and confirm purity via HPLC (>95% by area normalization).

Q. Which spectroscopic techniques are critical for structural validation of this compound?

  • NMR : Use 1^1H and 13^13C NMR to confirm substitution patterns (e.g., aromatic protons, bromomethyl peaks at δ ~4.3–4.5 ppm, and ketone carbonyl at δ ~200–210 ppm). Compare with computed spectra using tools like ACD/Labs .
  • Mass Spectrometry : High-resolution ESI-MS or EI-MS to verify molecular ion peaks (e.g., [M+H]⁺ or [M-Br]⁺ fragments) .
  • FT-IR : Confirm the presence of C=O (1700–1750 cm⁻¹) and S-H (2500–2600 cm⁻¹, if unprotected) stretches .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the spatial arrangement of bromine and thiol substituents?

  • Protocol :

  • Grow single crystals via slow evaporation in dichloromethane/hexane mixtures.
  • Collect diffraction data using a synchrotron or in-house diffractometer (Mo-Kα radiation).
  • Refine the structure using SHELXL (SHELX suite) for high-precision determination of bond lengths/angles and handling of heavy atoms (Br) .
    • Challenges : Thiol groups may induce crystal disorder; consider methylthio (-SMe) derivatives for improved crystallinity .

Q. What computational strategies predict the reactivity of the bromomethyl and ketone groups in cross-coupling reactions?

  • DFT Studies : Use Gaussian or ORCA to model reaction pathways (e.g., Suzuki-Miyaura coupling at the bromomethyl site). Optimize transition states and calculate activation energies .
  • QSPR Models : Leverage databases like CC-DPS to correlate substituent effects (e.g., Hammett σ values for the mercaptophenyl group) with reaction yields .
  • Contradiction Analysis : Discrepancies between predicted and experimental reactivity may arise from solvent effects or steric hindrance; validate with kinetic studies .

Q. How do competing reaction pathways (e.g., elimination vs. substitution) impact the synthesis of this compound?

  • Mechanistic Insights :

  • Substitution : Bromomethyl groups may undergo SN2 displacement with nucleophiles (e.g., amines, thiols) in polar aprotic solvents (DMF, DMSO) .
  • Elimination : Under basic conditions (e.g., K₂CO₃), β-hydride elimination could form alkene byproducts; monitor via GC-MS .
    • Mitigation : Use milder bases (e.g., NaHCO₃) and low temperatures to favor substitution .

Data Analysis and Troubleshooting

Q. How should researchers address contradictory data between theoretical and observed 1^1H NMR chemical shifts?

  • Resolution Steps :

  • Re-examine solvent effects (e.g., DMSO-d₆ vs. CDCl₃) on peak splitting.
  • Verify computational parameters (e.g., solvent model, DFT functional) in software like ChemDraw .
  • Check for tautomerism or rotameric equilibria involving the thiol/ketone groups .

Q. What strategies improve the stability of this compound during storage?

  • Best Practices :

  • Store under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation of the thiol group.
  • Use stabilizers like BHT (butylated hydroxytoluene) in non-polar solvents (hexane, toluene) .
  • Avoid prolonged exposure to light, which may degrade brominated compounds .

Application-Oriented Questions

Q. What role does this compound play in designing photoactive materials or catalysts?

  • Research Context :

  • The bromine atoms serve as heavy-atom substituents to enhance intersystem crossing in photoactive ketones .
  • The thiol group can anchor the compound to gold surfaces for catalytic applications (e.g., Au nanoparticle synthesis) .
    • Experimental Design : Test UV-vis absorption spectra and compare with computational TD-DFT results .

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